molecular formula C12H20Cl2N2OS B2732235 4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one dihydrochloride CAS No. 1909310-03-7

4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one dihydrochloride

Cat. No. B2732235
CAS RN: 1909310-03-7
M. Wt: 311.27
InChI Key: QCMLLUWFPNDYJV-UHFFFAOYSA-N
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Description

4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one dihydrochloride, also known as TMTM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. TMTM is a thiomorpholine derivative that has been synthesized and studied for its biological activity.

Scientific Research Applications

Organic Synthesis Applications

In the realm of organic chemistry, compounds similar to "4-{[4-(Aminomethyl)phenyl]methyl}-1lambda^4-thiomorpholin-1-one dihydrochloride" have been utilized in various synthetic routes. For instance, the synthesis and reactions of N-substituted thiomorpholine dioxides have been explored for creating a diverse range of compounds. These reactions include condensation with aldehydes and ketones, acylation, and reactions with isocyanates, showcasing the compound's utility as a versatile intermediate in organic synthesis (Asinger, Kaussen, Gold-Martin, & Saus, 1981).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of thiomorpholine have been synthesized and tested for various biological activities. For example, a series of Mannich bases containing morpholine and N-methylpiperazino residues have shown promising anti-inflammatory and analgesic properties (Sujith, Rao, Shetty, & Kalluraya, 2009). Additionally, certain tertiary aminoalkanols derived from thiomorpholine have been evaluated for their antitumor activity, illustrating the potential of thiomorpholine derivatives in cancer research (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).

Material Science Applications

In material science, Schiff bases derived from thiomorpholine and related compounds have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. This research indicates that such compounds could be effective in protecting industrial materials from corrosion, highlighting another valuable application of thiomorpholine derivatives (Prabhu, Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).

properties

IUPAC Name

[4-[(1-oxo-1,4-thiazinan-4-yl)methyl]phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-16(15)8-6-14;;/h1-4H,5-10,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMLLUWFPNDYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1CC2=CC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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